3-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide 3-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15272430
InChI: InChI=1S/C19H19N3O4/c1-12(2)25-15-9-7-13(8-10-15)17-18(22-26-21-17)20-19(23)14-5-4-6-16(11-14)24-3/h4-12H,1-3H3,(H,20,22,23)
SMILES:
Molecular Formula: C19H19N3O4
Molecular Weight: 353.4 g/mol

3-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

CAS No.:

Cat. No.: VC15272430

Molecular Formula: C19H19N3O4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

3-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide -

Specification

Molecular Formula C19H19N3O4
Molecular Weight 353.4 g/mol
IUPAC Name 3-methoxy-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Standard InChI InChI=1S/C19H19N3O4/c1-12(2)25-15-9-7-13(8-10-15)17-18(22-26-21-17)20-19(23)14-5-4-6-16(11-14)24-3/h4-12H,1-3H3,(H,20,22,23)
Standard InChI Key WXNSTAXFZYGZLW-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC

Introduction

3-Methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic compound belonging to the class of oxadiazole derivatives. It features a methoxy group, an oxadiazole moiety, and an isopropyl-substituted phenyl group, contributing to its unique properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural components, which suggest potential applications in drug discovery.

Synthesis and Characterization

The synthesis of 3-Methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multi-step reactions. The general approach includes careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly used to confirm the structure of the synthesized compound.

Potential Applications and Biological Activities

Oxadiazole derivatives, including this compound, exhibit significant biological activities, such as antimicrobial and anticancer effects. The structural features, particularly the oxadiazole ring, enhance binding affinity to target proteins due to increased hydrophobic interactions and potential hydrogen bonding. Research continues into optimizing its efficacy and understanding its full range of biological activities through structure–activity relationship studies.

Data Table: Comparison of Similar Oxadiazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Potential Applications
3-Methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamideNot specifiedNot specifiedMedicinal chemistry, drug discovery
3-Chloro-4-methoxy-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamideNot specifiedNot specifiedAntimicrobial, anticancer
4-Methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamideC22H17N3O3Not specifiedMedicinal chemistry

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